Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate
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Overview
Description
“Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate” is a chemical compound with the CAS Number: 1838578-68-9 . It has a molecular weight of 233.26 . It is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 233.26 .Scientific Research Applications
Synthesis of Unsaturated β-Amino Acid Derivatives
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate is used in the synthesis of unsaturated β-amino acid derivatives. These derivatives have been synthesized from lithium (S)-(α-methylbenzyl)allylamide and tert-butyl hex-2,4-dienoate through stereoselective conjugate additions and other reactions (Davies, Fenwick, & Ichihara, 1997).
Baker's Yeast Reduction
It's involved in the baker's yeast reduction of N-protected methyl amino-oxobutanoates, leading to the formation of biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Biotechnological Routes to 2-HIBA Acid
The compound serves as a building block for biotechnological production of 2-hydroxyisobutyric acid (2-HIBA), a promising material for polymer synthesis from renewable carbon sources (Rohwerder & Müller, 2010).
Polymorphic Forms in Crystallography
In crystallography, it forms two polymorphic forms in the space group P2(1)/n, useful for understanding molecular conformations and packing in protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Quinoxalines
The compound is involved in the synthesis of 3-methylquinoxaline-2-carboxylates, demonstrating its application in both liquid- and solid-phase synthesis processes (Attanasi et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as β-hydroxy acids, are typically present in lipids and are important intermediates in organic synthesis .
Mode of Action
It is known that similar compounds interact with their targets to influence various biological processes .
Biochemical Pathways
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate may affect several biochemical pathways due to its structural similarity to β-hydroxy acids . These compounds are often found in lipids and are part of the structure of various biologically active depsipeptides .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific conditions within the biological system where the compound is active.
properties
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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